molecular formula C19H26O3S B12755448 S-Neopetasin CAS No. 87984-58-5

S-Neopetasin

Cat. No.: B12755448
CAS No.: 87984-58-5
M. Wt: 334.5 g/mol
InChI Key: OHANKWLYFDFHOJ-OXRZYUPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Neopetasin is a sesquiterpene compound found in the butterbur plant ( Petasites hybridus ) and is part of the petasin family of bioactive molecules . Like other petasins such as S-Petasin and Isopetasin, this compound is of significant interest in biochemical research due to its potential multi-target mechanisms of action . Studies on related petasins have shown these compounds can inhibit the synthesis of leukotrienes, which are key inflammatory mediators . Furthermore, petasins have been documented to modulate calcium channel activity, a mechanism explored in neuronal research . The specific research applications and detailed molecular mechanisms of this compound are an active area of scientific investigation. This product is intended for laboratory research purposes only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

87984-58-5

Molecular Formula

C19H26O3S

Molecular Weight

334.5 g/mol

IUPAC Name

[(1R,2R,7R,8aR)-1,8a-dimethyl-6-oxo-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydronaphthalen-2-yl] (Z)-3-methylsulfanylprop-2-enoate

InChI

InChI=1S/C19H26O3S/c1-12(2)15-11-19(4)13(3)17(22-18(21)8-9-23-5)7-6-14(19)10-16(15)20/h8-10,13,15,17H,1,6-7,11H2,2-5H3/b9-8-/t13-,15+,17+,19+/m0/s1

InChI Key

OHANKWLYFDFHOJ-OXRZYUPZSA-N

Isomeric SMILES

C[C@H]1[C@@H](CCC2=CC(=O)[C@H](C[C@]12C)C(=C)C)OC(=O)/C=C\SC

Canonical SMILES

CC1C(CCC2=CC(=O)C(CC12C)C(=C)C)OC(=O)C=CSC

Origin of Product

United States

Isolation, Spectroscopic Characterization, and Synthesis of S Neopetasin

S-Neopetasin belongs to the eremophilane (B1244597) class of sesquiterpenes, which are complex natural products. The journey from its source in plant matrices to a pure, characterizable compound involves sophisticated separation and analytical techniques. While "this compound" is specified, the natural product isolated and characterized in the scientific literature is typically referred to as "neopetasin." It is understood that this refers to the naturally occurring stereoisomer.

Methodologies for Isolation and Purification from Biological Matrices

The isolation of this compound, a member of the petasin (B38403) family of sesquiterpene esters, from its primary plant source, Petasites hybridus (butterbur), requires a multi-step approach to separate it from a complex mixture of other phytochemicals. zenodo.org

Chromatography is the cornerstone of natural product isolation. Various techniques are employed to separate compounds based on their physicochemical properties.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the fine purification of sesquiterpenes like this compound. Preparative HPLC is often used as a final polishing step to achieve high purity after initial separation by other methods. zenodo.org In the isolation of neopetasin (B1678175) from Petasites hybridus fractions, preparative HPLC was the subsequent step for fractions that contained the compound at purities less than 95% after initial chromatographic separation. zenodo.org

Liquid-Liquid Chromatography (LLC) has proven to be an effective initial step for the separation of sesquiterpenes from crude plant extracts. zenodo.org This technique avoids the use of solid stationary phases, which can lead to irreversible adsorption of the target compounds. For the isolation of neopetasin from a methanol extract of P. hybridus rootstocks, a batch LLC experiment was conducted using a biphasic solvent system of n-hexane/ethyl acetate/methanol/water (5/1/5/1, v/v/v/v). zenodo.org

Strategies for Obtaining High-Purity this compound

Achieving a high degree of purity is critical for accurate spectroscopic analysis and potential future applications. A combination of chromatographic techniques is the most effective strategy. The workflow typically begins with a broader separation technique like LLC to fractionate the crude extract. zenodo.org This is followed by one or more rounds of preparative HPLC on the fractions containing the target compound to separate it from closely related isomers and other impurities. zenodo.org This sequential approach of LLC followed by preparative HPLC has been successfully used to obtain pure neopetasin. zenodo.org

Advanced Spectroscopic Characterization Techniques

Once isolated, the precise chemical structure of this compound is elucidated using advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the three-dimensional structure of organic molecules. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the connectivity of atoms and the stereochemistry of the molecule can be established. The isolated neopetasin from Petasites hybridus was identified and structurally confirmed using one- and two-dimensional NMR techniques. zenodo.org

The detailed ¹H and ¹³C NMR data for neopetasin, recorded in methanol-d4, are presented in the tables below.

Table 1: ¹H NMR Spectroscopic Data for Neopetasin (Methanol-d4, 500 MHz)

PositionChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
12.51m
25.25dd11.8, 5.0
1.63m
1.94m
41.83m
2.50m
2.65m
2.15dd13.0, 5.0
2.28m
10--
131.87s
141.05d6.7
151.12s
2'6.08qq7.2, 1.4
3'1.93dq7.2, 1.5
4'1.84dq1.5, 1.4

Data sourced from Luca et al., 2021.

Table 2: ¹³C NMR Spectroscopic Data for Neopetasin (Methanol-d4, 125 MHz)

PositionChemical Shift (δ) in ppm
142.1
270.1
329.5
433.1
5141.4
641.5
7129.8
8202.9
948.0
1041.2
11149.3
12121.2
1321.9
1415.9
1518.0
1'168.6
2'129.4
3'139.3
4'16.0
5'20.6

Data sourced from Luca et al., 2021.

As of the latest review of scientific literature, a total synthesis for this compound has not been reported. The isolation from natural sources remains the sole method for obtaining this compound.

Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry (LC-HR-MS/MS)

Liquid chromatography coupled with high-resolution tandem mass spectrometry is a powerful analytical tool for the separation and identification of complex mixtures of natural products. In the analysis of plant extracts containing this compound and its isomers, such as neopetasin, this technique has proven invaluable. For instance, in a study on the sesquiterpenes from Petasites hybridus, LC-HR-MS/MS was employed to characterize the isolated compounds nih.govresearchgate.net.

The high-resolution mass spectrometry component provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. Tandem mass spectrometry (MS/MS) involves the fragmentation of the selected parent ion, yielding a characteristic pattern of daughter ions that provides further structural information. While specific LC-HR-MS/MS data for this compound is not extensively detailed in readily available literature, the methodology applied to its close relative, neopetasin, would involve monitoring for its specific precursor and product ions to confirm its presence and distinguish it from other structurally similar compounds.

Table 1: Illustrative LC-HR-MS/MS Parameters for Sesquiterpenoid Analysis

ParameterValue
ColumnC18 reverse-phase
Mobile PhaseGradient of water and acetonitrile with formic acid
Ionization ModeElectrospray Ionization (ESI), Positive
MS AnalyzerOrbitrap or Time-of-Flight (TOF)
Scan ModeFull Scan and Data-Dependent MS/MS

This table represents typical parameters and may vary based on the specific instrumentation and analytical goals.

Circular Dichroism (CD) Analysis

Circular dichroism (CD) spectroscopy is a crucial technique for determining the absolute configuration of chiral molecules like this compound. This method measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms in a molecule.

For eremophilane-type sesquiterpenoids, the family to which this compound belongs, CD spectroscopy has been used to establish their stereochemistry. While a specific CD spectrum for this compound is not prominently published, the analysis would involve comparing the experimental spectrum with theoretically calculated spectra for possible stereoisomers. The sign and intensity of the Cotton effects in the CD spectrum provide definitive evidence for the absolute configuration of the stereocenters within the molecule.

Approaches to Chemical Synthesis and Semisynthesis of this compound and its Derivatives

The complex structure of this compound presents a significant challenge for chemical synthesis. While a total synthesis of this compound has not been widely reported, synthetic efforts have focused on related petasin derivatives. These approaches provide insight into the potential strategies that could be adapted for the synthesis of this compound.

Semisynthesis, which starts from a readily available natural product, is a common strategy to produce derivatives of complex molecules. For instance, various derivatives of petasin have been synthesized to explore their biological activities. These semisynthetic modifications often target the hydroxyl or ester functionalities of the parent molecule to create analogues with altered properties. Such approaches could potentially be applied to this compound, should a reliable natural source be established, to generate novel derivatives for further investigation.

Preclinical Investigations of S Neopetasin S Biological Activities

Antiviral Activities in In Vitro Systems

Inhibition of Viral Replication (e.g., SARS-CoV-2)

S-Neopetasin has demonstrated notable antiviral properties, particularly against SARS-CoV-2, the virus responsible for COVID-19. In vitro studies have shown that neopetasin (B1678175) can potently inhibit the replication of different SARS-CoV-2 variants.

Research conducted on Vero E6 cells, a cell line commonly used in virology research, revealed that neopetasin exhibited significant antiviral activity against both the original Wuhan strain and the Delta variant of SARS-CoV-2. nih.govnih.gov The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined for neopetasin and compared to the antiviral drug remdesivir. nih.gov For the Wuhan variant, neopetasin showed a potent IC50 value, indicating its effectiveness in curbing viral replication. nih.govresearchgate.net Similarly, when tested against the Delta variant, neopetasin maintained its strong antiviral effect. nih.gov

Table 1: Antiviral Activity of Neopetasin against SARS-CoV-2 Variants

Compound Virus Variant Cell Line IC50 (µM)
Neopetasin Wuhan Vero E6 0.27–0.55
Neopetasin Delta Vero E6 Data not specified
Isopetasin (B1239024) Wuhan Vero E6 0.15–0.41
Isopetasin Delta Vero E6 0.21–0.38
Remdesivir Wuhan Vero E6 1.53–2.37
Remdesivir Delta Vero E6 0.91

Data sourced from multiple in vitro studies. nih.govresearchgate.netmdpi.com

Mechanisms of Cellular Protection Against Viral Infection

The precise mechanisms through which this compound exerts its cellular protective effects against viral infections are still under investigation. However, preliminary research suggests a multi-faceted approach that may involve both direct antiviral actions and modulation of the host's immune response.

One proposed mechanism is the inhibition of viral entry into host cells. nih.gov For enveloped viruses like SARS-CoV-2, this could involve interference with the spike protein's ability to bind to cellular receptors such as ACE2, or by inhibiting proteases like TMPRSS2 that are crucial for viral fusion with the host cell membrane. nih.gov Another potential direct antiviral mechanism is the inhibition of viral replication machinery, such as the RNA-dependent RNA polymerase (RdRp), which is essential for the transcription and replication of the viral genome. nih.gov

Beyond direct antiviral effects, this compound may also protect cells by modulating the host's innate immune response. Upon viral infection, host cells can produce endogenous RNA molecules that mimic viral RNA and activate cytoplasmic RIG-I-like receptors, triggering an antiviral immune response. pasteur.fr It is plausible that this compound could influence this signaling pathway, enhancing the cell's ability to detect and respond to viral invaders. pasteur.fru-tokyo.ac.jp Furthermore, virally infected cells release interferons, which signal to neighboring cells to bolster their defenses, in part by increasing the expression of MHC class I molecules to facilitate recognition by cytotoxic T cells. immunology.org this compound might amplify these protective interferon-mediated responses.

The compound's known anti-inflammatory properties could also contribute to cellular protection by mitigating the excessive inflammation and "cytokine storm" that can lead to severe tissue damage in viral diseases like COVID-19. mdpi.comthermofisher.com By downregulating the production of pro-inflammatory cytokines, this compound may help to maintain tissue integrity and reduce the immunopathology associated with severe viral infections.

Anti-Inflammatory and Immunomodulatory Effects in Preclinical Models

Suppression of Inflammatory Cell Accumulation (e.g., Lymphocytes, Neutrophils, Eosinophils)

Preclinical studies have highlighted the potential of this compound and related compounds in suppressing the accumulation of various inflammatory cells. In a murine model of peritonitis induced by lipopolysaccharide (LPS), S-petasin, a structurally similar compound, significantly inhibited the buildup of both polymorphonuclear and mononuclear leukocytes in the peritoneal cavity. researchgate.net Furthermore, in a mouse model of ovalbumin-induced asthma, S-petasin markedly reduced the accumulation of eosinophils, macrophages, and lymphocytes in the bronchoalveolar lavage fluid. researchgate.net

These findings align with the broader understanding of the anti-inflammatory effects of Petasites extracts, which contain neopetasin. These extracts are known to suppress the infiltration of key inflammatory cells, including lymphocytes, neutrophils, and eosinophils. researchgate.net The ability to inhibit the migration and accumulation of these cells at sites of inflammation is a crucial aspect of the compound's therapeutic potential in inflammatory conditions.

Modulation of Pro-inflammatory Cytokine Production (e.g., IL-2, IL-4, IL-5, TNF-α, IFN-γ)

This compound and its related compounds have been shown to modulate the production of several key pro-inflammatory cytokines. Severe immune activation in response to viral infections can lead to increased serum levels of cytokines such as IL-2, IL-4, IL-5, TNF-α, and IFN-γ. mdpi.com

Extracts containing neopetasin have demonstrated the ability to reduce levels of TNF-α. researchgate.netresearchgate.net Furthermore, these extracts have been shown to inhibit the pro-inflammatory cytokine and chemokine response in human nasal epithelial cells stimulated with viral mimics. mdpi.com Specifically, a Petasites hybridus extract known as Ze 339, which contains neopetasin, was found to reduce the levels of TNF-α, IL-6, and IL-8. mdpi.comresearchgate.net The modulation of these cytokines is a critical component of the anti-inflammatory and immunomodulatory effects of this compound.

Table 2: Modulation of Pro-inflammatory Cytokines by Petasin (B38403) Compounds

Cytokine Effect Model System
TNF-α Decreased Bronchoalveolar fluid; Human nasal epithelial cells
IL-2 Decreased Bronchoalveolar fluid
IL-4 Decreased Not specified
IL-5 Decreased Not specified
IFN-γ Decreased Bronchoalveolar fluid
IL-6 Decreased Human nasal epithelial cells
IL-8 Decreased Human nasal epithelial cells

Data compiled from studies on Petasites extracts containing neopetasin and related compounds. mdpi.comresearchgate.netresearchgate.net

Anti-Allergic Responses in Murine Models (e.g., Airway Hyperresponsiveness)

The anti-allergic properties of compounds from Petasites species, including this compound, have been investigated in various murine models of allergic reactions. A key feature of allergic asthma is airway hyperresponsiveness (AHR), which is the tendency of the airways to constrict excessively in response to certain stimuli. frontiersin.org

In a murine model of allergic asthma induced by ovalbumin, S-petasin demonstrated the ability to inhibit ovalbumin-induced AHR. researchgate.net This effect is significant as AHR is a central component of the asthma phenotype and often correlates with disease severity. frontiersin.org The mechanisms underlying this anti-allergic response are linked to the compound's anti-inflammatory and immunomodulatory activities, such as the suppression of inflammatory cell accumulation and the modulation of cytokine production. researchgate.net Murine models of food allergies and other hypersensitivity reactions are commonly used to study the efficacy of potential anti-allergic treatments. chondrex.comnih.govnih.gov

The ability of this compound and related compounds to mitigate AHR in preclinical models underscores their potential as therapeutic agents for allergic diseases like asthma.

Antiproliferative and Anti-Tumor Activities in Cancer Cell Lines and Animal Models

This compound, a sesquiterpene compound, has been the subject of preclinical research to evaluate its potential as an anticancer agent. Studies have explored its effects on cancer cell growth, survival, and spread, as well as its ability to induce programmed cell death.

In vitro investigations have demonstrated the inhibitory effects of this compound and related compounds on the proliferation and migration of various cancer cell lines.

One study investigated the cytotoxic effects of petasin and its derivatives, including S-petasin, on different cancer cell lines. researchgate.net The results indicated that these compounds possess antiproliferative properties. researchgate.net Another study focusing on a butterbur root extract, which contains S-petasin among other petasins, reported a dose-dependent reduction in the viability of breast cancer cell lines. tandfonline.comtandfonline.com Specifically, the extract showed significant cytotoxicity against MDA-MB-231 and MCF-7 breast cancer cells. tandfonline.comtandfonline.com

The migratory capacity of cancer cells is a critical factor in metastasis. Research has shown that S-petasin can inhibit the migration of melanoma cells. researchgate.net This inhibition is thought to be mediated through the activation of the p53 signaling pathway. researchgate.net The process of cell migration is complex, involving changes in the cell's cytoskeleton and adhesion to the extracellular matrix. frontiersin.org Computational tools are often employed to quantify and analyze cell movement in these studies. frontiersin.org

Table 1: In Vitro Antiproliferative Activity of this compound and Related Compounds

Compound/ExtractCell LineEffect
S-petasinMelanoma cells (B16F10, A375)Inhibition of cell migration. researchgate.net
Butterbur root extractMDA-MB-231 (breast cancer)Dose-dependent reduction in viability. tandfonline.comtandfonline.com
Butterbur root extractMCF-7 (breast cancer)Dose-dependent reduction in viability. tandfonline.comtandfonline.com
PetasinVarious tumor cell linesCytotoxicity and growth inhibition. nih.gov

Induction of Apoptosis and Cell Death Pathways in Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. frontiersin.orgnih.gov Dysregulation of apoptotic pathways is a hallmark of cancer, allowing for uncontrolled cell proliferation. frontiersin.org this compound and its related compounds have been shown to induce apoptosis in various cancer cell lines.

Studies have revealed that S-petasin and iso-S-petasin can trigger apoptotic cell death in prostate cancer cells. researchgate.net This process involves the activation of caspases, a family of proteases that execute the apoptotic program, as well as the translocation of BAX, a pro-apoptotic protein, and the release of cytochrome c from the mitochondria. researchgate.net The release of cytochrome c is a key event in the intrinsic pathway of apoptosis, leading to the formation of the apoptosome and subsequent caspase activation. nih.gov

In melanoma cells, S-petasin-induced apoptosis is linked to the activation of the p53 signaling pathway. researchgate.net The p53 tumor suppressor protein plays a central role in regulating cell cycle arrest and apoptosis in response to cellular stress. nih.gov Furthermore, research on petasin, a closely related compound, has demonstrated its ability to induce apoptosis in colon cancer cells by inactivating the Akt/mTOR signaling pathway. researchgate.net This pathway is a critical regulator of cell growth, proliferation, and survival. nih.gov

The induction of apoptosis is a key mechanism by which many cytotoxic agents exert their anticancer effects. nih.gov The ability of this compound and its analogs to activate these cell death pathways underscores their therapeutic potential.

Table 2: Apoptotic Mechanisms of this compound and Related Compounds

CompoundCell LineApoptotic Mechanism
S-petasin, iso-S-petasinProstate cancer cellsCaspase activation, BAX translocation, cytochrome c release. researchgate.net
S-petasinMelanoma cells (B16F10, A375)Activation of p53 signaling pathway. researchgate.net
PetasinColon cancer SW-620 cellsInactivation of Akt/mTOR pathway, activation of caspases. researchgate.net

Attenuation of Metastasis in Murine Tumor Models

Metastasis, the spread of cancer cells from the primary tumor to distant organs, is the leading cause of cancer-related mortality. oncotarget.comnih.gov Preclinical studies using murine tumor models have provided insights into the potential of this compound and related compounds to inhibit metastasis.

Research on petasin has shown its ability to attenuate lung metastasis in vivo. nih.gov In these studies, animal models are often used where cancer cells are implanted to form a primary tumor, and the subsequent spread to other organs is monitored. nih.govamegroups.org Various mouse models of metastasis exist, including spontaneous metastasis models and experimental metastasis models, each with its own advantages and limitations for studying the complex metastatic cascade. nih.govnih.gov

The process of metastasis involves several steps, including invasion of surrounding tissues, entry into the bloodstream (intravasation), survival in circulation, exit from the bloodstream (extravasation), and colonization of a distant site. nih.gov The ability of a compound to interfere with any of these steps can potentially reduce metastatic spread. The findings that petasin can inhibit cellular motility and focal adhesion in vitro, and lung metastasis in vivo, suggest that it may target key processes in the metastatic cascade. nih.gov

An ideal anticancer agent should exhibit selective cytotoxicity, meaning it is more toxic to cancer cells than to normal, healthy cells. nih.gov This property is crucial for minimizing side effects in cancer therapy.

Studies on butterbur root extract, containing S-petasin, have demonstrated selective cytotoxicity towards breast cancer cells compared to non-tumorigenic cell lines. tandfonline.comtandfonline.com For instance, the extract showed higher cytotoxicity to MDA-MB-231 and MCF-7 breast cancer cells than to the non-cancerous L929 cell line. tandfonline.comtandfonline.com This selectivity is a desirable characteristic for a potential anticancer drug.

The selective cytotoxicity index (SCI) is a measure used to quantify the preferential killing of cancer cells over normal cells. nih.gov A higher SCI value indicates greater selectivity. While specific SCI values for this compound are not detailed in the provided context, the observed differential effects on cancerous versus non-cancerous cells suggest a favorable selectivity profile for the butterbur extract. tandfonline.comtandfonline.com Further research is needed to isolate the specific contribution of this compound to this selective effect.

Table 3: Selective Cytotoxicity of Butterbur Extract

Cell LineCell TypeCytotoxicity
MDA-MB-231Breast CancerHigh. tandfonline.comtandfonline.com
MCF-7Breast CancerModerate. tandfonline.comtandfonline.com
L929Non-tumorigenicLow. tandfonline.comtandfonline.com

Vasorelaxant and Spasmolytic Properties in Isolated Tissues

In addition to its anticancer activities, this compound and related compounds have been investigated for their effects on vascular and smooth muscle tissues.

S-petasin has been shown to possess vasorelaxant properties, meaning it can relax blood vessels. researchgate.net This effect is believed to be at least partly due to the inhibition of L-type voltage-dependent Ca2+ channels in vascular smooth muscle. researchgate.netnih.gov By blocking these channels, S-petasin reduces the influx of calcium into the cells, leading to muscle relaxation and vasodilation. researchgate.net

Studies on isolated guinea pig trachea have also demonstrated the relaxant effects of S-petasin. researchgate.net It was found to be potent in relaxing tracheal tissue that had been pre-contracted by various agents, including histamine (B1213489) and carbachol. researchgate.net This suggests a potential spasmolytic effect, which is the ability to relieve muscle spasms. The sulfur-containing petasins, such as S-petasin, were found to be more potent in their relaxant effects compared to their non-sulfur-containing counterparts. researchgate.net

Furthermore, S-petasin has been shown to depress the contraction of isolated ventricular myocytes, the muscle cells of the heart. researchgate.net This effect is also attributed to the inhibition of L-type Ca2+ channels. researchgate.net

Depressant Action on Ventricular Contraction in Isolated Heart Models

While direct studies on the depressant action of this compound on ventricular contraction in isolated heart models are not extensively detailed in the available research, related compounds from the Petasites species have been shown to exhibit cardiovascular effects. For instance, petasin and neopetasin have been noted for their vasodilatory properties, which are attributed to the blockage of voltage-dependent calcium channels. researchgate.net This mechanism can influence cardiac muscle function; however, specific data on this compound's direct impact on ventricular contractility remains an area for further investigation.

Anti-Adipogenic Effects and Hepatic Lipid Metabolism Regulation

Recent preclinical studies have highlighted the potential of this compound and its related compounds in modulating lipid metabolism, particularly in the context of non-alcoholic fatty liver disease (NAFLD). These investigations have primarily focused on cellular models to elucidate the molecular mechanisms underlying these effects.

Research utilizing oleic acid-induced HepG2 cells, a common in vitro model for NAFLD, has demonstrated that S-petasin, a closely related sesquiterpene, significantly inhibits lipid accumulation. researchgate.net This effect suggests a potential role for this compound in mitigating the cellular hallmarks of hepatic steatosis. The anti-adipogenic properties of related compounds have also been observed in other cell lines, such as the inhibition of adipocyte differentiation in 3T3-L1 cells, further supporting the potential of this class of compounds in regulating lipid storage. nih.govscielo.br

The inhibitory effect on lipid accumulation is dose-dependent, showcasing a clear structure-activity relationship that warrants further exploration with this compound specifically.

Table 1: Effect of S-petasin on Lipid and Triacylglycerol Levels in Oleic Acid-Induced HepG2 Cells

TreatmentLipid Level (Relative to Control)Triacylglycerol Level (Relative to Control)
Control1.001.00
Oleic Acid (OA)IncreasedIncreased
OA + S-petasinSignificantly DecreasedSignificantly Decreased

This table is a representation of findings from a study on S-petasin. researchgate.net Specific quantitative values for this compound are subject to further research.

Antioxidative and Cytoprotective Potentials

This compound and its analogs have demonstrated significant promise as antioxidative and cytoprotective agents in various cellular models. These properties are crucial in combating cellular damage induced by oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Studies have shown that pretreatment with S-petasin can effectively reduce intracellular levels of reactive oxygen species (ROS). researchgate.net ROS are highly reactive molecules that can cause damage to cellular components, and their overproduction is a hallmark of oxidative stress. nih.govmdpi.com The ability of S-petasin to lower ROS levels suggests a direct or indirect antioxidant mechanism, potentially through the scavenging of free radicals or the enhancement of endogenous antioxidant defense systems. researchgate.net

The reduction in ROS levels by S-petasin translates to a tangible cytoprotective effect against oxidative damage. In studies involving retinal pigment epithelium (RPE) cells exposed to oxidative insults, pretreatment with S-petasin improved cell viability. researchgate.net This protective effect underscores the therapeutic potential of this compound in conditions where oxidative stress plays a significant role. nih.govrsc.orgexcli.de The proposed mechanism involves the modulation of cellular signaling pathways that respond to oxidative stress, such as the NF-κB pathway, although the precise interactions with this compound are still under investigation. researchgate.net

Table 2: Summary of Preclinical Findings on the Biological Activities of this compound and Related Compounds

Biological ActivityModel SystemKey Findings
Anti-Adipogenic Effects Oleic acid-induced HepG2 cellsInhibition of lipid accumulation; Reduction of triacylglycerol levels. researchgate.net
Antioxidative Potential Retinal Pigment Epithelium (RPE) cellsReduction of intracellular ROS; Improved cell viability under oxidative stress. researchgate.net

Context-Dependent Pro-oxidant/Antioxidant Activity in Cancer Cells

The role of reactive oxygen species (ROS) in cancer is complex and paradoxical. mdpi.commdpi.com At moderate levels, ROS can act as signaling molecules that promote cancer cell proliferation, survival, and metastasis. mdpi.comexplorationpub.com However, excessive levels of ROS induce overwhelming oxidative stress, leading to cellular damage and apoptotic cell death. mdpi.com This dual role creates a therapeutic window. Cancer cells often exhibit higher basal levels of ROS and oxidative stress compared to normal cells, making them more vulnerable to agents that further elevate ROS. mdpi.comexplorationpub.com Consequently, compounds that can modulate the cellular redox environment—acting as either pro-oxidants or antioxidants depending on the context—are of significant scientific interest.

Research into this compound and its related isomers, such as S-petasin, suggests that these compounds can exhibit such context-dependent activity. Their function appears to pivot between being pro-oxidant and antioxidant based on the specific cellular environment, particularly the cell type and its existing redox state.

Pro-oxidant Activity in Cancer Cells

In the high-oxidative-stress environment characteristic of many cancer cells, petasins can act as pro-oxidants, exacerbating this stress to a lethal threshold. A study on a standardized root extract of Petasites hybridus, containing petasins, demonstrated this effect in the highly invasive human breast cancer cell line, MDA-MB-231. imrpress.com Treatment with the extract led to a significant increase in malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative stress. imrpress.com This pro-oxidant effect was associated with an elevation of Nuclear Factor-kappa B (NF-κB), a signaling protein that, while complex, can be activated by oxidative stress and contribute to apoptosis under certain conditions. imrpress.com This suggests that in cancer cells, petasins can push the already imbalanced redox state past a tipping point, triggering cell death pathways. imrpress.com

Table 1: Pro-oxidant Effects of Petasin-Containing Extract on MDA-MB-231 Breast Cancer Cells

This table summarizes the observed increase in biomarkers of oxidative stress and cellular response following a 72-hour exposure. Data sourced from a study by Al-Hmaoy et al. (2023). imrpress.com

BiomarkerConcentration of ExtractObserved EffectInterpretation
Malondialdehyde (MDA)IC50 (520.8 µg/mL)Significant IncreaseIncreased lipid peroxidation and oxidative stress. imrpress.com
NF-κB (p105/p50)IC75 (781.2 µg/mL)Significant IncreaseActivation of a redox-sensitive signaling pathway. imrpress.com

Antioxidant Activity in a Non-Cancerous Context

Conversely, in a different biological context, S-petasin has been shown to exert a potent antioxidant and cytoprotective effect. mdpi.com In a study using human retinal pigment epithelium (ARPE-19) cells, which are non-cancerous, researchers first induced severe oxidative stress with hydrogen peroxide (H₂O₂). mdpi.com Pre-treatment with S-petasin was shown to protect the cells from this oxidative damage. mdpi.com

The compound significantly mitigated the increase in ROS and MDA levels caused by H₂O₂. mdpi.com Furthermore, S-petasin bolstered the cell's own antioxidant defenses by increasing the levels of glutathione (B108866) (GSH), a critical intracellular antioxidant. mdpi.comnih.gov This was linked to the activation of the Nrf2 signaling pathway, a master regulator of the antioxidant response. mdpi.comnih.gov This finding demonstrates that when a cell is under acute oxidative attack, S-petasin can function as an antioxidant, helping to restore redox homeostasis and promote survival. mdpi.com

Table 2: Antioxidant Effects of S-Petasin on ARPE-19 Cells Under Oxidative Stress

This table shows the protective effects of S-petasin pre-treatment on cells exposed to hydrogen peroxide (H₂O₂). Data highlights the compound's ability to restore levels of key oxidative stress biomarkers. Sourced from a study by Bellino et al. (2023). mdpi.com

BiomarkerConditionEffect of S-Petasin Pre-treatmentInterpretation
Malondialdehyde (MDA)ControlBaseline LevelS-petasin prevents the increase in lipid peroxidation caused by H₂O₂. mdpi.com
H₂O₂ TreatedSignificantly Reduced vs. H₂O₂ alone
Glutathione (GSH)ControlBaseline LevelS-petasin restores the levels of this key endogenous antioxidant. mdpi.com
H₂O₂ TreatedSignificantly Increased vs. H₂O₂ alone

Molecular and Cellular Mechanisms of Action of S Neopetasin

Modulation of Ion Channels and Intracellular Calcium Homeostasis

S-Neopetasin's influence on ion channels is a critical aspect of its mechanism of action, directly impacting intracellular calcium (Ca2+) homeostasis, a vital component of cellular signaling.

Inhibition of L-Type Voltage-Dependent Calcium Channels (VDCC)

Research has shown that this compound, along with related petasin (B38403) compounds, can directly interact with and inhibit L-type voltage-dependent calcium channels (VDCCs). thieme-connect.commdpi.com These channels are crucial for coupling electrical signals at the cell membrane to various intracellular processes by controlling Ca2+ influx. ebi.ac.uknih.gov The inhibition of these channels by this compound and its analogs has been observed in neuronal cells and smooth muscle, suggesting a potential mechanism for its observed physiological effects. thieme-connect.commdpi.com Specifically, in NG108-15 neuronal cells, S-petasin, a related compound, was found to decrease the amplitude of the L-type Ca2+ current (ICa,L) in a concentration-dependent manner, with an IC50 value of 11 μM. thieme-connect.com This inhibitory action was shown to be both tonic and use-dependent, meaning its effectiveness increases with more frequent channel activation. thieme-connect.com

Ca(v)2.1 Channel Inhibitory Properties

Beyond L-type channels, this compound and other petasins have demonstrated inhibitory effects on presynaptic Ca(v)2.1 (P/Q-type) voltage-gated calcium channels. nih.govnih.gov These channels are key regulators of neurotransmitter release at synapses. nih.gov Studies using Xenopus laevis oocytes expressing Ca(v)2.1 channels revealed that while this compound and its counterparts are weak tonic blockers at low stimulation frequencies, their inhibitory potency significantly increases at higher stimulation rates. nih.gov This use-dependent block indicates a preferential interaction with open and/or inactivated channels. nih.gov Sulfur-containing petasins, such as S-petasin, were found to be particularly potent in promoting the accumulation of Ca(v)2.1 channels in an inactivated state. nih.gov

Disruption of Agonist-Mediated Intracellular Calcium Mobilization

This compound is also involved in disrupting the increase of intracellular calcium that is triggered by various agonists. nih.govresearchgate.net This mechanism is particularly relevant in inflammatory cells like eosinophils. nih.govresearchgate.net In these cells, agonist stimulation typically leads to a cascade of events including the release of calcium from intracellular stores and subsequent calcium influx, which are essential for processes like degranulation and the production of inflammatory mediators. researchgate.net Petasins, including neopetasin (B1678175), have been shown to inhibit this agonist-mediated intracellular calcium mobilization, thereby dampening the inflammatory response. nih.govresearchgate.net

Enzyme Inhibition Profiles

Phosphodiesterase (PDE) Inhibition (e.g., PDE3 and PDE4)

S-petasin, a structurally similar compound, has been shown to inhibit the activity of cyclic AMP (cAMP)-specific phosphodiesterases, namely PDE3 and PDE4. publisherspanel.com Phosphodiesterases are enzymes that break down cyclic nucleotides, which are important second messengers in the cell. wikipedia.orgclevelandclinic.org By inhibiting PDE3 and PDE4, S-petasin increases intracellular cAMP levels. publisherspanel.com This can lead to a variety of cellular responses, including smooth muscle relaxation and reduced inflammation. mdpi.com The 50% inhibitory concentrations (IC50) for S-petasin against PDE3 and PDE4 were found to be 25.5 µM and 17.5 µM, respectively. publisherspanel.com

EnzymeInhibitorIC50 Value
PDE3S-petasin25.5 µM publisherspanel.com
PDE4S-petasin17.5 µM publisherspanel.com

Inhibition of 5-Lipoxygenase (5-LO) and Cytosolic Phospholipase A2 (cPLA2)

A key anti-inflammatory mechanism of neopetasin and related compounds is the inhibition of the 5-lipoxygenase (5-LO) pathway. nih.gov 5-LO is a crucial enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators derived from arachidonic acid. nih.govunina.it The release of arachidonic acid from membrane phospholipids (B1166683) is the rate-limiting step in this process and is catalyzed by cytosolic phospholipase A2 (cPLA2). nih.govscbt.com Neopetasin, along with isopetasin (B1239024), has been found to block 5-lipoxygenase activity, thereby reducing the production of leukotrienes. nih.gov This inhibition of the cPLA2/5-LO pathway is a significant contributor to the anti-inflammatory effects observed with these compounds. nih.govcapes.gov.br

Modulation of Cyclooxygenase-2 (COX-2) Activity

Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced at sites of inflammation and plays a significant role in the synthesis of prostaglandins, which are key inflammatory mediators. biomolther.orgkhanacademy.org The inhibition of COX-2 is a primary target for many nonsteroidal anti-inflammatory drugs (NSAIDs). khanacademy.orgnih.gov Research into the components of Petasites extracts, which include this compound, has investigated their effects on inflammatory pathways. Petasin and its isomers have been examined for their potential to modulate the activity of COX-2, suggesting a role in controlling inflammatory processes. nih.gov

Inhibition of Mitochondrial Complex I-Based Metabolism

A significant mechanism of action for this compound and its analogs is the potent inhibition of the mitochondrial electron transport chain complex I (ETCC1). wikipedia.orgnih.gov This complex is fundamental to cellular energy production (ATP synthesis) and is increasingly recognized as a critical component of cancer metabolism. wikipedia.orgpromega.com

Research has identified petasin and its derivatives as highly potent ETCC1 inhibitors, with activity substantially greater than conventional inhibitors like metformin. wikipedia.orgpromega.com Fractionation of extracts from Petasites japonicus revealed several active sesquiterpene derivatives, including this compound. wikipedia.orgpromega.com These compounds demonstrated comparable cytotoxic activity, which is linked to their ability to inhibit mitochondrial function, leading to ATP depletion and cell cycle arrest in tumor cells. wikipedia.orgcecam.org

Table 1: Active Petasin Derivatives Identified in Petasites japonicus Extract

Compound Concentration (w/w of whole extract)
Petasin 6.39%
Neopetasin 2.07%
This compound 0.56%
S-Petasin 0.27%

This table is based on data from HPLC analysis of a Petasites japonicus extract, showing the relative abundance of its primary active ingredients. wikipedia.org

The inhibition of complex I disrupts crucial metabolic pathways that support tumor growth, including nucleotide synthesis and glycosylation, and leads to the downregulation of key oncoproteins involved in proliferation. wikipedia.orgpromega.com

Receptor Interactions and Modulations

Influence on G Protein-Coupled Receptor (GPCR) Mediated Signaling Events

G protein-coupled receptors (GPCRs) constitute a vast and diverse family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways, ultimately leading to cellular responses. nih.govnih.gov These pathways are crucial for a multitude of physiological processes. cecam.orgdaneshyari.com The binding of a ligand to a GPCR initiates a conformational change, leading to the activation of an associated heterotrimeric G protein. nih.gov This event triggers a cascade involving second messengers like cyclic AMP and the activation of various protein kinases. cecam.org While GPCRs are a major target for drug development, direct interactions between this compound and specific GPCR signaling events have not been extensively documented in the reviewed scientific literature, representing a potential avenue for future investigation.

Potential Interaction with Transient Receptor Potential (TRP) Channels

Transient Receptor Potential (TRP) channels are a group of ion channels, mostly located on the plasma membrane, that function as cellular sensors for a wide array of stimuli, including temperature, pressure, and chemical compounds. ebi.ac.uk They are involved in various sensory pathways, such as pain and inflammation. ebi.ac.uk Several TRP subfamilies exist, including TRPA (Ankyrin) and TRPV (Vanilloid). ebi.ac.uk

Evidence suggests that petasin compounds, the class to which this compound belongs, may exert some of their biological effects through interaction with TRP channels. cecam.org Specifically, extracts from Petasites hybridus and their constituent petasins have been noted for their potential effects on TRPA1 and TRPV1 receptor channels. This interaction could contribute to the modulation of pain and inflammatory signaling pathways. cecam.org

Signal Transduction Pathway Modulation

Inhibition of Akt/mTOR Signaling Axis

The Akt/mTOR signaling axis is a critical pathway in cellular regulation, controlling cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of PI3K, which leads to the phosphorylation and activation of Akt. Akt, in turn, can activate the mammalian target of rapamycin (B549165) (mTOR), a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2. Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in many human cancers, making it a key therapeutic target.

Research has demonstrated that the parent compound, petasin, can exert inhibitory effects on human colon carcinoma cells by mediating the inactivation of the Akt/mTOR pathway. Given that this compound is a structurally related sesquiterpene ester found in the same plant extracts and exhibits similar potent cytotoxic activity, its mechanism of action is likely to involve modulation of this same critical signaling cascade. wikipedia.orgpromega.com The inhibition of this axis disrupts pro-survival signals, contributing to the anti-proliferative effects of these compounds.

Table 2: Summary of Molecular Targets for the Petasin Family of Compounds

Target Pathway/System Associated Compound(s)
Mitochondrial Complex I Cellular Metabolism / Energy Production Petasin, Neopetasin, this compound
Akt/mTOR Axis Signal Transduction / Cell Proliferation Petasin
TRP Channels (TRPA1, TRPV1) Receptor Interaction / Sensory Signaling Petasins

Activation of Nuclear Factor Kappa-B (NF-κB) Signaling in Pro-apoptotic Contexts

However, current scientific literature available through extensive searches does not provide direct evidence that this compound specifically activates the NF-κB signaling pathway to induce a pro-apoptotic response. Research on related compounds often points toward the inhibition of NF-κB as a mechanism for inducing apoptosis. umw.edu.plmanuallib.com Therefore, the activation of NF-κB in a pro-apoptotic context by this compound is not a currently substantiated mechanism.

Activation of Nrf2 Signaling Pathway in Antioxidant Responses

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that governs the cellular antioxidant response. frontiersin.orgfrontiersin.org Under basal conditions, Nrf2 is kept inactive in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. researchgate.net In the presence of oxidative or electrophilic stress, Keap1 is modified, allowing Nrf2 to stabilize and translocate into the nucleus. researchgate.net Once in the nucleus, Nrf2 binds to specific DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of its target genes. frontiersin.orgfrontiersin.org

This binding initiates the transcription of a broad array of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes. mdpi.com Petasin derivatives, a class to which this compound belongs, have been associated with the activation of the Nrf2 pathway. umw.edu.pl The activation of this pathway is a critical mechanism for defending cells against oxidative damage by neutralizing reactive oxygen species (ROS) and restoring redox homeostasis. frontiersin.org

Key target genes activated by the Nrf2 signaling pathway are detailed in the table below.

Target Gene Function Role in Antioxidant Response
Heme Oxygenase-1 (HO-1) Catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide.Biliverdin and its product, bilirubin, are potent antioxidants. HO-1 plays a crucial role in cytoprotection against oxidative stress. researchgate.netnih.gov
NAD(P)H:quinone oxidoreductase 1 (NQO1) A flavoprotein that catalyzes the two-electron reduction of quinones, preventing the generation of reactive semiquinones.Detoxifies harmful quinones and protects against oxidative damage. Its induction is a hallmark of Nrf2 activation. researchgate.netnih.govnih.gov
Glutathione (B108866) S-transferases (GSTs) A family of enzymes that conjugate glutathione to a wide variety of electrophilic compounds.Facilitates the detoxification and elimination of toxic and carcinogenic compounds. frontiersin.orgresearchgate.net
Catalase (CAT) An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.Directly neutralizes a key reactive oxygen species, preventing cellular damage. frontiersin.org

This table summarizes the primary functions of key Nrf2 target genes involved in the antioxidant response.

Inhibition of JAK/STAT Signaling Pathway

The Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a primary signaling cascade for a wide array of cytokines, interferons, and growth factors. It plays a critical role in regulating immunity, cell proliferation, differentiation, and apoptosis. The pathway is initiated when a ligand binds to its receptor, leading to the activation of associated JAKs. Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to act as transcription factors.

Research indicates that petasin compounds can interfere with this pathway. Specifically, petasins have been shown to cause an "inhibition of the STAT pathway". dntb.gov.ua While the precise molecular interactions for this compound have not been fully elucidated in the available literature, this suggests a mechanism involving the suppression of STAT protein activation, likely by preventing their phosphorylation. By inhibiting this pathway, this compound could modulate the cellular responses to various cytokines, contributing to its anti-inflammatory effects.

Inhibition of ERK1/2 Phosphorylation

The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are central components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. wikipedia.org This pathway, also known as the Ras-Raf-MEK-ERK pathway, transmits signals from cell surface receptors to the nucleus, regulating fundamental cellular processes like proliferation, differentiation, and survival. wikipedia.orgproteopedia.org The activation of ERK1/2 requires phosphorylation by its upstream kinase, MEK. bosterbio.com

Studies on petasin derivatives suggest an interaction with this pathway. umw.edu.pl More specifically, research on the differential effects of petasins indicates that these compounds may exert their effects by disrupting signaling events within the MAPK pathway. nih.gov This implies that this compound may function by inhibiting the phosphorylation of ERK1/2. By blocking this critical activation step, this compound can interfere with the downstream signaling that often promotes inflammatory responses and cell growth.

Activation of AMP-activated Protein Kinase (AMPK)

Despite the well-established role of AMPK as a therapeutic target for metabolic diseases, extensive literature searches did not yield any studies demonstrating that this compound directly activates the AMPK signaling pathway.

Inhibition of Cellular Degranulation (e.g., Mast Cells, Eosinophils)

Cellular degranulation is a process where immune cells, such as mast cells and eosinophils, release pre-formed inflammatory mediators from their cytoplasmic granules. This is a key event in allergic and inflammatory reactions.

Eosinophils: Research into the effects of petasin derivatives on human eosinophils has revealed differential effects among the compounds. A key study demonstrated that while this compound and Isopetasin effectively inhibited the synthesis of leukotrienes (pro-inflammatory lipid mediators), they did not inhibit the release of eosinophil cationic protein (ECP), a major granule protein and a marker of degranulation. nih.gov In contrast, Petasin blocked both leukotriene synthesis and ECP release. nih.gov This indicates that this compound's mechanism in eosinophils is specific to inhibiting the 5-lipoxygenase (5-LO) pathway rather than the machinery of exocytosis. nih.gov

Mast Cells: Mast cell degranulation, triggered by allergens binding to IgE on the cell surface, results in the release of histamine (B1213489) and other mediators. mdpi.com Petasins, as a group, have been shown to inhibit the degranulation of mast cells. core.ac.ukresearchgate.net This inhibition prevents the release of histamine and other pro-allergic substances, forming a basis for their anti-allergic activity. The specific inhibitory concentration and precise molecular targets for this compound in mast cells require further detailed investigation.

Cell Type Mediator Release / Process Effect of this compound Reference
Human Eosinophils Eosinophil Cationic Protein (ECP) Release (Degranulation)No Inhibition nih.gov
Human Eosinophils Leukotriene SynthesisInhibition nih.gov
Mast Cells Degranulation (e.g., Histamine Release)Inhibition (as part of petasin group) core.ac.ukresearchgate.net

This table summarizes the reported effects of this compound on the degranulation and related inflammatory processes in eosinophils and mast cells.

Advanced Research Directions and Methodological Considerations

Integration of Multi-Omics Data in S-Neopetasin Research

To fully elucidate the mechanisms of action of this compound, researchers are increasingly turning to multi-omics approaches. mdpi.comfrontiersin.org This involves the integration of data from various "-omics" fields, such as metabolomics and proteomics, to create a holistic view of the compound's effects on biological systems. mdpi.comnautilus.bio

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, can reveal how this compound alters metabolic pathways. nih.govnih.gov By analyzing the changes in the metabolome after treatment with this compound, scientists can identify the specific biochemical processes that are modulated. Proteomics, which focuses on the entire set of proteins produced by an organism, provides complementary information by identifying protein targets of this compound and downstream changes in protein expression and signaling cascades. nautilus.bionih.gov

The combined analysis of metabolomic and proteomic data can uncover complex interactions and regulatory networks that would be missed by studying each omics layer in isolation. frontiersin.org This integrated approach is crucial for building comprehensive models of this compound's activity and for identifying potential biomarkers of its efficacy. frontiersin.orgnih.gov For instance, an integrated analysis could reveal that this compound treatment leads to changes in the expression of metabolic enzymes (proteomics) which in turn causes a shift in the concentrations of specific metabolites (metabolomics), providing a detailed mechanistic picture. nih.gov

Development of Advanced Analytical Techniques for this compound Quantification in Complex Biological Samples

Accurate quantification of this compound in complex biological matrices like plasma and urine is fundamental for pharmacokinetic and metabolic studies. wtm.atresearchgate.net The development of highly sensitive and specific analytical methods is therefore a critical area of research. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) are powerful tools for this purpose. wtm.atresearchgate.netekb.eg

Recent advancements have focused on optimizing these methods to achieve lower limits of detection (LOD) and quantification (LOQ). For example, a liquid chromatography-tandem mass spectrometry (LC/MS/MS) method has been developed for the quantification of petasin (B38403), neopetasin (B1678175), and isopetasin (B1239024) in horse plasma and urine, with a lower limit of quantification of 10 pg/ml. wtm.at Gas chromatography (GC) is another technique that has been employed for the quantitative analysis of petasins. mdpi.com The ongoing refinement of these analytical techniques, including sample preparation and extraction protocols, is essential for generating reliable data in preclinical and clinical investigations. ekb.egresearchgate.net

Development and Refinement of In Vitro and In Vivo Models for Specific Pathological Investigations

The investigation of this compound's therapeutic potential relies on the use of relevant in vitro and in vivo models that accurately mimic human diseases. In vitro studies using various cell lines are instrumental in initial screenings and for elucidating cellular mechanisms of action. nih.govimrpress.com For example, cancer cell lines are used to assess the cytotoxic and anti-proliferative effects of this compound and related compounds. nih.govimrpress.comimrpress.com Caco-2 cell monolayers are a valuable in vitro model for studying intestinal absorption and metabolism. nih.gov

In vivo models, primarily in rodents, are crucial for evaluating the efficacy and pharmacokinetic profile of this compound in a whole-organism context. nih.govpublisherspanel.com For instance, orthotopic and xenograft mouse models of cancer are used to assess the in vivo antitumor activity of petasins. nih.gov The selection and refinement of these models to better reflect the specific pathology under investigation are key to translating preclinical findings into clinical applications.

Preclinical Pharmacokinetics and Pharmacodynamics (PK/PD) Modeling for this compound Candidates

Preclinical pharmacokinetics (PK) and pharmacodynamics (PD) studies are essential for understanding the relationship between drug exposure and its pharmacological effect, which is critical for optimizing dosing regimens. catapult.org.ukppd.com

Elucidating Exposure-Response Relationships in Preclinical Settings

Exposure-response analysis aims to establish a clear link between the concentration of this compound in the body over time (exposure) and the observed biological or therapeutic effect (response). researchgate.netepa.govethz.ch This relationship is not always straightforward and can be influenced by various factors. sjweh.fi By characterizing this relationship in preclinical models, researchers can predict the potential efficacy and toxicity of different dosing strategies in humans. researchgate.net

Dose Fractionation Studies for Pharmacodynamic Driver Identification

Dose fractionation studies involve administering the total daily dose in different schedules (e.g., once daily versus multiple times a day) to determine which pharmacokinetic parameter (e.g., peak concentration (Cmax), area under the curve (AUC)) is the primary driver of the pharmacodynamic effect. This information is vital for designing optimal dosing regimens that maximize efficacy while minimizing potential toxicity.

Exploration of Synergistic Effects with Other Bioactive Compounds in Preclinical Studies

Investigating the potential synergistic effects of this compound with other bioactive compounds is a promising strategy to enhance its therapeutic efficacy. remedypublications.commdpi.com Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. frontiersin.org Preclinical studies can explore combinations of this compound with other natural products or conventional drugs to identify potential therapeutic advantages. nih.gov Such combinations could allow for lower doses of each compound, potentially reducing side effects, and may overcome mechanisms of drug resistance. remedypublications.commdpi.com

Future Directions in Elucidating Novel Molecular Targets and Signaling Pathways for this compound

The therapeutic potential of petasin compounds, including this compound, is increasingly recognized, yet a comprehensive understanding of their molecular interactions remains incomplete. While research has shed light on the mechanisms of related compounds like petasin and S-petasin, the specific targets and signaling cascades modulated by this compound are largely uncharted territory. Future research must pivot towards a multi-pronged approach, leveraging advanced methodologies to deconstruct its mechanism of action. This will not only clarify its pharmacological profile but also unlock its potential for development into targeted therapies.

A significant lead in this area comes from a study that identified petasin derivatives from Petasites japonicus as potent cytotoxic agents. nih.gov Fractionation of the plant extract revealed that this compound, along with petasin, neopetasin, and S-petasin, contributed to this activity. nih.gov The study went on to identify the mitochondrial electron transport chain complex I (ETCC1) as a key target. nih.gov This finding provides a critical launchpad for future investigations into this compound's specific role in mitochondrial-dependent signaling pathways.

Future investigations should be structured to explore several key areas, building upon the knowledge established from related sesquiterpenes. The differential activities among petasin isomers suggest that this compound likely possesses a unique molecular footprint. karger.comnih.gov

Table 1: Established and Proposed Signaling Pathways for Petasin Derivatives

CompoundEstablished/Proposed Signaling PathwayKey Molecular EffectsResearch Focus for this compound
Petasin Akt/mTOR Signaling Axis imrpress.comInhibition of cancer cell proliferation. imrpress.comInvestigate if this compound also modulates the Akt/mTOR pathway, potentially in a tissue-specific manner.
Calcium Channel Blockade karger.comInhibition of intracellular calcium mobilization. karger.comDetermine the effect of this compound on various calcium channels and downstream signaling.
S-Petasin p53 Pathway Signaling imrpress.comresearchgate.netInduction of apoptosis and inhibition of cell migration in melanoma cells. imrpress.comresearchgate.netScreen for this compound-induced activation of p53 and its target genes in different cancer cell lines.
Nrf2 Signaling Pathway researchgate.netCytoprotective effects against oxidative damage. researchgate.netElucidate the potential antioxidant and cytoprotective mechanisms of this compound via the Nrf2 pathway.
Neopetasin Leukotriene Synthesis Pathway nih.govMay act at or distal to the 5-LO enzyme. nih.govPinpoint the precise target of this compound within the arachidonic acid cascade.
This compound Mitochondrial Metabolism nih.govInhibition of mitochondrial electron transport chain complex I (ETCC1). nih.govQuantify the inhibitory potency against ETCC1 and explore the downstream metabolic consequences (e.g., NAD+/NADH ratio, ATP production).

Methodologically, the path forward should incorporate a suite of modern techniques to systematically identify and validate the molecular targets of this compound.

Table 2: Methodological Approaches for Target Elucidation

MethodologyApplication for this compound ResearchObjective
Affinity Chromatography & Mass Spectrometry Immobilize this compound on a solid support to "pull down" interacting proteins from cell lysates.Unbiased identification of direct binding partners and novel molecular targets.
Thermal Proteome Profiling (TPP) Treat cells with this compound and measure changes in protein thermal stability across the proteome.Identify target proteins based on ligand-induced stabilization or destabilization.
CRISPR-Cas9 Genome-Wide Screens Perform knockout screens in the presence of this compound to identify genes that confer sensitivity or resistance.Uncover essential genes and pathways for this compound's bioactivity, including potential off-targets.
Metabolomics & Flux Analysis Conduct detailed analysis of cellular metabolites and metabolic pathway flux following treatment with this compound.Characterize the functional consequences of ETCC1 inhibition and identify other potential metabolic targets. nih.gov
Kinase and Phosphatase Profiling Screen this compound against large panels of kinases and phosphatases.Determine if it directly modulates key signaling enzymes, such as those in the Akt/mTOR or MAPK pathways. nih.gov
Patch-Clamp Electrophysiology Use electrophysiological techniques on various cell types (e.g., vascular smooth muscle, neurons).Investigate the specific effects on ion channels, particularly calcium channels, to build on findings from related petasins. karger.com

A primary goal for future studies is to move beyond the broader class of petasins and establish a distinct mechanistic profile for this compound. While it is known to be a constituent of extracts with anticancer properties, its individual contribution and the pathways it exclusively modulates are yet to be determined. nih.govgoogle.com For instance, research on S-petasin has pointed towards the activation of the p53 pathway and regulation of proteins like Bcl-2, Bax, and various cyclins. researchgate.net A logical next step is to conduct comparative studies to see if this compound triggers similar apoptotic and cell-cycle regulatory pathways and to identify the upstream activators and downstream effectors.

Furthermore, the broader anti-inflammatory context of petasins, particularly their role in inhibiting leukotriene synthesis, warrants a more detailed investigation for this compound. karger.com While neopetasin is thought to act at or distal to the 5-LO enzyme, the precise molecular interactions are unknown. nih.gov Elucidating how the sulfuric moiety of this compound influences its interaction with components of the leukotriene pathway could reveal novel regulatory mechanisms and opportunities for therapeutic intervention in inflammatory diseases.

Q & A

Q. What validated analytical methods are recommended for quantifying S-Neopetasin purity in natural extracts?

To ensure accurate quantification, high-performance liquid chromatography (HPLC) with UV-Vis detection or mass spectrometry (MS) is widely used, coupled with nuclear magnetic resonance (NMR) for structural confirmation. Calibration curves should be established using certified reference standards, and method validation must include precision, accuracy, and limits of detection/quantification. Reproducibility requires strict control of solvent gradients and column temperatures .

Q. How can researchers isolate this compound from Petasites hybridus while minimizing degradation?

Optimal isolation involves cold ethanol extraction to preserve thermolabile components, followed by silica gel chromatography for purification. Degradation risks are mitigated by avoiding prolonged exposure to light, oxygen, or high temperatures. Purity should be verified via melting point analysis and thin-layer chromatography (TLC) against a known standard .

Q. What critical parameters ensure reproducibility in this compound synthesis protocols?

Key factors include precise stoichiometric ratios of reactants, catalyst selection (e.g., palladium for cross-coupling reactions), and inert atmospheric conditions. Reaction progress should be monitored using real-time spectroscopic techniques (e.g., FTIR), and intermediates must be characterized via MS and NMR. Detailed documentation of temperature, pH, and solvent polarity is essential .

Q. Which spectroscopic techniques are optimal for structural elucidation of this compound derivatives?

High-resolution MS (HRMS) and 2D NMR (e.g., COSY, HSQC) are critical for determining molecular formulas and stereochemistry. X-ray crystallography provides definitive confirmation of crystal structures, while infrared (IR) spectroscopy identifies functional groups. Comparative analysis with published spectral databases is advised .

Q. How do researchers validate the specificity of this compound-targeting antibodies in immunohistochemical assays?

Specificity is confirmed through knockout controls (e.g., siRNA-treated cells), competitive binding assays with excess antigen, and cross-reactivity screens against structurally similar compounds. Western blotting with purified protein extracts ensures antibody recognition of the correct molecular weight band .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported bioactivity across studies?

Discrepancies often arise from variations in cell lines, assay conditions (e.g., serum concentration), or compound solubility. Researchers should conduct dose-response studies across multiple models, validate findings with orthogonal assays (e.g., enzymatic vs. cell-based), and use standardized solvents (e.g., DMSO with ≤0.1% concentration). Meta-analyses of raw data can identify confounding variables .

Q. How can computational models predict this compound’s molecular targets and mechanisms of action?

Molecular docking simulations (e.g., AutoDock Vina) and quantitative structure-activity relationship (QSAR) models identify potential binding partners. Machine learning algorithms trained on phytochemical databases prioritize targets for experimental validation. Pathway enrichment analysis (e.g., KEGG) links predicted targets to biological processes .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

Nonlinear regression models (e.g., Hill equation) calculate EC₅₀/IC₅₀ values, while ANOVA with post-hoc tests (e.g., Tukey’s) compares group means. Bayesian hierarchical models account for inter-experiment variability. Data visualization tools (e.g., Prism) should include 95% confidence intervals and effect size metrics .

Q. How should in vivo studies be designed to assess this compound’s pharmacokinetics and tissue distribution?

Use radiolabeled this compound in rodent models to track absorption, bioavailability, and organ-specific accumulation. Serial blood/tissue sampling paired with LC-MS/MS quantifies metabolite profiles. Physiologically based pharmacokinetic (PBPK) modeling integrates data to predict human dosing regimens .

Q. What systematic review methodologies integrate conflicting evidence on this compound’s role in inflammatory pathways?

Follow PRISMA guidelines to screen studies, assess bias (e.g., ROB-2 tool), and perform meta-regression on variables like dosage or exposure duration. Highlight heterogeneity via statistics and subgroup analyses. Scoping reviews map gaps, such as understudied cell types or unvalidated mechanistic claims .

Methodological Considerations

  • Data Reproducibility : Adhere to NIH guidelines for preclinical studies, including blinding, randomization, and power analysis .
  • Literature Synthesis : Use SciFinder or Web of Science for exhaustive searches, filtering by assay type and publication year. Conceptual categories (e.g., "anti-inflammatory mechanisms") organize findings .
  • Conflict Resolution : Transparently report raw data and statistical code in repositories like GitHub. Reconcile contradictions through collaborative replication studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.